![molecular formula C10H12ClNO3 B2533836 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2137450-21-4](/img/structure/B2533836.png)
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
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Overview
Description
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound with the empirical formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
Indole derivatives, such as 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of these compounds involves novel methods that have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has a molecular weight of 229.66 . It is a powder that is stored at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. Specifically, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride has been studied in this context:
- Influenza A Inhibition : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
- Coxsackie B4 Virus : Derivatives such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Indole compounds have also been investigated for their potential as anti-HIV agents:
- Molecular Docking Studies : Researchers explored novel indolyl and oxochromenyl xanthenone derivatives and assessed their molecular docking as anti-HIV-1 agents .
- Anti-HIV Screening : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains .
Other Biological Activities
Beyond antiviral and anti-HIV effects, indole derivatives exhibit a wide range of biological activities:
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGWOZCBCSIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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